1-Methyl-3-octadecylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1-Methyl-3-octadecylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-octadecylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-octadecylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-octadecylpyrimidine-2,4,6(1H,3H,5H)-trione would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, modulating their activity, and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-hexadecylpyrimidine-2,4,6(1H,3H,5H)-trione
- 1-Methyl-3-octadecylpyridine-2,4,6(1H,3H,5H)-trione
Uniqueness
1-Methyl-3-octadecylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific alkyl chain length and substitution pattern, which may confer distinct physical, chemical, and biological properties compared to similar compounds.
Properties
CAS No. |
89806-56-4 |
---|---|
Molecular Formula |
C23H42N2O3 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-methyl-3-octadecyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H42N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(27)20-21(26)24(2)23(25)28/h3-20H2,1-2H3 |
InChI Key |
YOISFIARBMLCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)CC(=O)N(C1=O)C |
Origin of Product |
United States |
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